molecular formula C20H20F3N3O4 B2894149 1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808617-24-4

1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No.: B2894149
CAS No.: 1808617-24-4
M. Wt: 423.392
InChI Key: KXMPHKCIONMCFY-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a trifluoromethyl group, a phenoxy group, and an azetidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 3-(trifluoromethyl)phenol with an appropriate epoxide to form the phenoxy intermediate.

    Introduction of the Azetidinone Moiety: The phenoxy intermediate is then reacted with a suitable azetidinone derivative under basic conditions to introduce the azetidinone moiety.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidinone moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azetidinone moiety may produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving its molecular targets.

    Industry: It can be used in the development of new materials with unique properties due to its trifluoromethyl and azetidinone groups.

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The azetidinone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-phenylurea: Lacks the azetidinone moiety, making it less versatile in certain applications.

    1-{2-Hydroxy-3-phenoxypropyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and membrane permeability.

Uniqueness

1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is unique due to the combination of its trifluoromethyl group, phenoxy group, and azetidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4/c21-20(22,23)13-3-1-6-17(9-13)30-12-16(27)11-24-19(29)25-14-4-2-5-15(10-14)26-8-7-18(26)28/h1-6,9-10,16,27H,7-8,11-12H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMPHKCIONMCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC(=O)NCC(COC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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